# YX-2-107 In Vivo Metabolic Stability Technical Support Center

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YX-2-107  |           |
| Cat. No.:            | B10821831 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the in vivo metabolic stability of **YX-2-107**.

### Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of YX-2-107?

A1: In a mouse pharmacokinetic (PK) study, **YX-2-107** demonstrated a half-life of 1 hour following intraperitoneal (IP) administration.[1]

Q2: What is the pharmacokinetic profile of **YX-2-107** in mice?

A2: Following a single 10 mg/kg IP dose in C57BL/6j mice, **YX-2-107** reached a maximum plasma concentration (Cmax) of 741 nM. This concentration is approximately 150 times greater than its IC50 for CDK6 degradation. The compound was cleared from the plasma within 4 hours.[2][3][4][5]

Q3: How does the in vitro metabolic stability of **YX-2-107** in mouse liver microsomes compare to its in vivo half-life?

A3: **YX-2-107** exhibits good metabolic stability in mouse liver microsomes with a half-life of 35 minutes.[5] This is comparable to palbociclib, which has a half-life of 56 minutes in the same







system.[5] The shorter in vivo half-life of 1 hour suggests that factors other than hepatic metabolism may contribute to its clearance in the whole animal.

Q4: What is the mechanism of action of YX-2-107?

A4: **YX-2-107** is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][6] It also possesses inhibitory activity against the kinase function of CDK4 and CDK6.[5] This dual action leads to the suppression of downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1.[1][3][4][5][6]

Q5: In which animal models has the in vivo activity of **YX-2-107** been evaluated?

A5: The in vivo pharmacokinetics and efficacy of **YX-2-107** have been studied in C57BL/6j mice and in NRG-SGM3 mice used as a xenograft model for Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][5]

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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| Issue   | Possible Cause   | Recommendation  |
|---|--|---|
| Observed in vivo efficacy is lower than expected based on in vitro potency. | Suboptimal pharmacokinetic properties, such as rapid clearance, may be limiting drug exposure at the target site. The reported in vivo half-life is 1 hour.[1]   | Consider alternative dosing regimens, such as more frequent administration or a different route of administration, to maintain plasma concentrations above the therapeutic threshold. Further formulation development could also improve the pharmacokinetic profile. |
| Difficulty replicating the reported Cmax of 741 nM with a 10 mg/kg IP dose. | Variations in experimental conditions, such as the vehicle used for administration, the specific mouse strain, or the analytical method for plasma concentration determination, can influence results.                   | Ensure the experimental protocol aligns with published studies. Use a validated bioanalytical method for quantifying YX-2-107 in plasma. It is also important to confirm the purity and stability of the compound being used.   |
| High variability in pharmacokinetic parameters between individual animals.  | Factors such as age, sex, and health status of the animals can contribute to variability.  The intraperitoneal route of administration can also lead to more variable absorption compared to intravenous administration. | Use a sufficient number of animals per group to ensure statistical power. Standardize the experimental procedures and use animals of the same age, sex, and health status.  |
| Compound appears to have poor metabolic stability in your in vivo model.    | While YX-2-107 shows good stability in mouse liver microsomes, other metabolic pathways or clearance mechanisms (e.g., renal clearance) may be predominant in vivo.  | Conduct a more comprehensive pharmacokinetic study to determine the primary clearance mechanisms. This could involve analyzing urine and feces for the parent   |



compound and potential metabolites.

**Quantitative Data Summary** 

| Parameter   | Value      | Species/Mo<br>del | Administrat<br>ion Route | Dose          | Source       |
|---|------------|-------------------|--------------------------|---------------|--------------|
| In Vivo Half-<br>life (t½)                            | 1 hour     | Mouse             | Intraperitonea           | Not specified | [1]          |
| Max Plasma<br>Concentratio<br>n (Cmax)                | 741 nM     | C57BL/6j<br>Mouse | Intraperitonea           | 10 mg/kg      | [2][3][4][5] |
| Time to Clearance from Plasma                         | 4 hours    | C57BL/6j<br>Mouse | Intraperitonea           | 10 mg/kg      | [2][3][4]    |
| In Vitro Half-<br>life (Mouse<br>Liver<br>Microsomes) | 35 minutes | Mouse             | N/A                      | N/A           | [5]          |

### **Experimental Protocols**

In Vivo Pharmacokinetic Study in Mice

- Animal Model: C57BL/6j mice.[3][5]
- Compound Administration: YX-2-107 is administered via a single intraperitoneal (IP) injection.[2][3][4][5]
- Dose: 10 mg/kg.[2][3][4][5]
- Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentration of YX-2-107 over time.

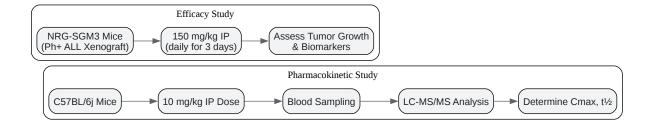


 Analysis: Plasma concentrations of YX-2-107 are measured using a validated bioanalytical method (e.g., LC-MS/MS). The pharmacokinetic parameters, including Cmax and half-life, are then calculated from the plasma concentration-time profile.

In Vivo Efficacy Study in a Ph+ ALL Xenograft Model

- Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[3]
- Compound Administration: YX-2-107 is administered intraperitoneally (IP).[2][3][4]
- Dosing Regimen: 150 mg/kg, administered once daily for 3 days.[2][3][4]
- Efficacy Endpoints: The anti-leukemic activity is assessed by measuring the suppression of Ph+ ALL proliferation.[2] Downstream target engagement can be evaluated by measuring the suppression of phospho-RB and FOXM1 expression and the degradation of CDK6 in tumor tissue.[1]

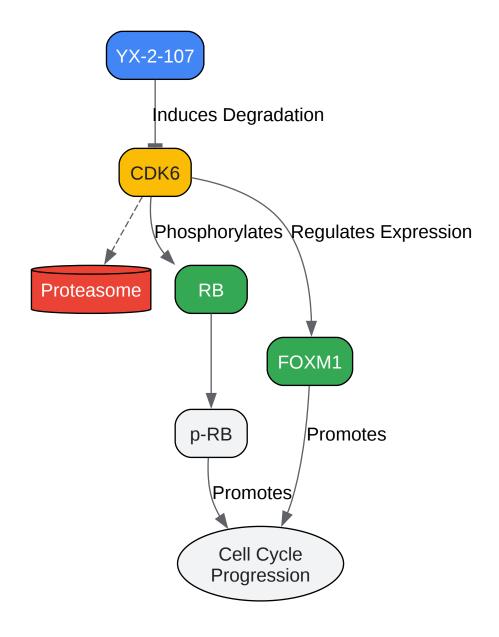
### **Visualizations**



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Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies of YX-2-107.





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Caption: Simplified signaling pathway of YX-2-107 action.

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